1,2-Dichloro-3,3-difluorobutane
Description
Contextualization within Halogenated Hydrocarbon Chemistry
Halogenated hydrocarbons are organic compounds in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The inclusion of halogens dramatically alters the physical and chemical properties of the parent alkane. solubilityofthings.com The high electronegativity of atoms like fluorine can create strong, polarized carbon-halogen bonds, influencing molecular stability, reactivity, and intermolecular interactions. solubilityofthings.combeilstein-journals.org
These compounds are significant as they serve as crucial intermediates in organic synthesis. solubilityofthings.com The carbon-halogen bond, depending on the specific halogen and molecular structure, can be a reactive site for various transformations. Historically, simpler halogenated hydrocarbons like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were widely used as refrigerants, solvents, and propellants. ontosight.ai The study of more complex structures, such as halogenated butanes, continues to be an active area of research, driven by the quest for new synthetic methodologies and functional molecules. solubilityofthings.comnb.no
Academic Relevance of Halogenated Alkanes with Vicinal Dihalo- and gem-Difluoro Motifs
The specific arrangement of halogen atoms in 1,2-dichloro-3,3-difluorobutane—a vicinal dichloro group (two chlorine atoms on adjacent carbons) and a geminal difluoro group (two fluorine atoms on the same carbon)—is of considerable academic interest.
Vicinal Dihalo Motifs: Compounds with vicinal dihalides are valuable precursors in synthetic chemistry. researchgate.net Their synthesis, often achieved through the dihalogenation of alkenes, is a fundamental transformation. nih.govacs.org The presence of two adjacent halogens provides a platform for a variety of subsequent reactions, including elimination reactions to form alkenes or alkynes, and substitution reactions to introduce other functional groups. The stereochemistry of these motifs is also a key area of study, as the spatial arrangement of the halogens can influence the molecule's conformational preferences and reactivity. researchgate.net
Geminal-Difluoro Motifs: The gem-difluoro group (CF₂) is a significant structural unit in medicinal chemistry and materials science. beilstein-journals.orgrsc.org Its incorporation into a molecule can enhance metabolic stability and modify physicochemical properties like lipophilicity and binding affinity. bris.ac.uk Gem-difluoro compounds are considered bioisosteres for carbonyl groups or single ether oxygens, making them valuable for designing new drug candidates. bris.ac.uk The synthesis of molecules containing this motif is an active field of research, with various methods being developed for their efficient construction. beilstein-journals.orgresearchgate.net
The combination of both motifs in a single molecule, as in this compound, presents a unique chemical entity. The interplay of steric and electronic effects from the four halogen atoms across the butane (B89635) backbone influences its conformational analysis. The study of butane's conformations (anti, gauche, and eclipsed) is a foundational concept in stereochemistry, and the introduction of bulky and electronegative substituents like chlorine and fluorine adds significant complexity. pressbooks.pubquimicaorganica.orgkhanacademy.org Computational studies on related molecules like 2,3-difluorobutane (B14755600) show a complex interplay of effects that dictate conformational preferences, which cannot always be predicted by simple chemical intuition. researchgate.net
Specific Research Focus on this compound
This compound is a halogenated alkane with the molecular formula C₄H₆Cl₂F₂. ontosight.ai It is a colorless, volatile liquid at room temperature. ontosight.ai Research interest in this specific compound stems from its role as a synthetic intermediate and its distinct physical and chemical properties imparted by its unique halogenation pattern.
It is primarily utilized in organic synthesis as a building block for other halogenated compounds. solubilityofthings.comontosight.ai For example, it can serve as a precursor in the synthesis of more highly fluorinated butanes through dehydrohalogenation followed by fluorination reactions. ontosight.ai While it has been mentioned as a potential solvent or refrigerant, these applications are limited due to potential toxicity and environmental concerns. ontosight.ai
The synthesis of this compound can be achieved through methods such as the reaction of 1,2-dichlorobutane (B1580518) with fluorine gas in the presence of a suitable catalyst. ontosight.ai Its solubility characteristics, being insoluble in water but soluble in common organic solvents like ethanol, ether, acetone, and chloroform, are typical for a molecule of its polarity and structure and are crucial for its handling and use in chemical reactions. solubilityofthings.comontosight.ai
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₆Cl₂F₂ | ontosight.ai |
| IUPAC Name | This compound | nih.gov |
| Molecular Weight | ~163 g/mol | nih.govstenutz.eu |
| Boiling Point | 104-122 °C | ontosight.aistenutz.eu |
| Melting Point | -40 °C | ontosight.ai |
| Density | ~1.34 g/cm³ | ontosight.ai |
| Solubility | Insoluble in water; Soluble in organic solvents | solubilityofthings.comontosight.ai |
Structural and Identification Data
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 381-85-1 | nih.gov |
| SMILES | CC(C(CCl)Cl)(F)F | nih.gov |
| InChIKey | LFLJVJVWIWKUGI-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
381-85-1 |
|---|---|
Molecular Formula |
C4H6Cl2F2 |
Molecular Weight |
162.99 g/mol |
IUPAC Name |
1,2-dichloro-3,3-difluorobutane |
InChI |
InChI=1S/C4H6Cl2F2/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
InChI Key |
LFLJVJVWIWKUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCl)Cl)(F)F |
Origin of Product |
United States |
Mechanistic Studies of Chemical Reactivity and Transformations of 1,2 Dichloro 3,3 Difluorobutane
Nucleophilic Substitution Pathways and Reaction Kinetics
Nucleophilic substitution in haloalkanes involves the replacement of a halide ion by a nucleophile. For 1,2-dichloro-3,3-difluorobutane, which possesses both primary and secondary chlorine atoms, the reaction's pathway and rate are influenced by factors such as the structure of the haloalkane, the strength of the nucleophile, and the solvent. scribd.com
The chlorine atoms in this compound are attached to a primary (C1) and a secondary (C2) carbon. This structure allows for potential competition between SN1 and SN2 reaction mechanisms.
SN2 Mechanism: A bimolecular (SN2) reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. scribd.com This pathway is favored at the primary carbon (C1) due to less steric hindrance. Strong nucleophiles and polar aprotic solvents accelerate SN2 reactions. amazonaws.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. scribd.com
SN1 Mechanism: A unimolecular (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is more likely at the secondary carbon (C2), as the resulting secondary carbocation is more stable than a primary carbocation. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide. scribd.com
Table 1: General Factors Influencing Nucleophilic Substitution Mechanisms
| Factor | SN1 | SN2 |
|---|---|---|
| Alkyl Halide Structure | 3° > 2° | Methyl > 1° > 2° |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Polar protic | Polar aprotic |
| Kinetics | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |
| Stereochemistry | Racemization | Inversion of configuration |
Fluorine exchange reactions, often a type of nucleophilic substitution, are critical in the synthesis of many fluorinated organic compounds. pku.edu.cnacs.orgresearchgate.net These reactions typically involve the displacement of a chlorine atom by a fluoride (B91410) ion, often sourced from reagents like hydrogen fluoride (HF) in the presence of a catalyst. pku.edu.cnwikipedia.org
The synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) frequently employs halogen exchange from chlorinated precursors. wikipedia.org For instance, chromia-based catalysts have been studied for their efficacy in facilitating chlorine/fluorine exchange reactions in various unsaturated and saturated hydrochlorofluorocarbons. pku.edu.cnacs.org The performance of these catalysts is often linked to their ability to activate the C-Cl bond, making it susceptible to nucleophilic attack by fluoride. While detailed studies on this compound are scarce, it is plausible that it could undergo fluorine exchange under similar catalytic conditions to produce more highly fluorinated butanes.
Elimination Reactions: Dehydrochlorination and Dehydrofluorination to Unsaturated Systems
Elimination reactions of haloalkanes, such as dehydrohalogenation, lead to the formation of alkenes. unacademy.comspcmc.ac.in In the case of this compound, the removal of a hydrogen atom and a halogen atom (chlorine or fluorine) can result in the formation of various unsaturated products. Dehydrochlorination is generally more favorable than dehydrofluorination due to the lower bond strength of the C-Cl bond compared to the C-F bond.
The dehydrohalogenation of this compound would be expected to yield dihalo-difluorobutenes. Depending on which hydrogen and chlorine atoms are eliminated, several isomers could potentially be formed. For example, a review on the synthesis of mixed halogenobuta-1,3-dienes mentions that 3-chloro-2-fluoro-buta-1,3-diene can be formed from the dehydrohalogenation of 2,4-dichloro-1,3-difluorobutane, a structural isomer of the title compound. researchgate.net This suggests that under appropriate conditions, such as treatment with a strong base, this compound could undergo elimination to form various dichlorodifluorobutene isomers. A patent concerning dehydrohalogenation processes also lists 2,3-dichlorobutane (B1630595) and 2,3-difluorobutane (B14755600) as potential substrates for forming butadienes. google.com
The formation of a double bond via dehydrohalogenation can proceed through two primary mechanisms: E1 and E2. spcmc.ac.in
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously. unacademy.comspcmc.ac.in The rate is dependent on the concentration of both the substrate and the base. unacademy.com This pathway is favored by strong, sterically hindered bases and is common for primary and secondary alkyl halides. spcmc.ac.in
E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. A weak base then removes a proton from the adjacent carbon to form the double bond. spcmc.ac.in This mechanism is more common for tertiary alkyl halides and is favored by polar protic solvents and weaker bases. amazonaws.com
For this compound, elimination involving the secondary chloride would likely proceed via a competitive E1 and E2 pathway, with the specific conditions dictating the dominant mechanism. According to Zaitsev's rule, when multiple alkene products can be formed, the more substituted (and thus more stable) alkene is typically the major product. amazonaws.com
A third, less common mechanism is the E1cB (Elimination, Unimolecular, Conjugate Base), which occurs when the β-hydrogen is particularly acidic and the leaving group is poor. masterorganicchemistry.com This involves the formation of a carbanion intermediate, which is not expected to be a major pathway for this compound under typical conditions.
Table 2: General Comparison of E1 and E2 Elimination Mechanisms
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Number of Steps | Two | One |
| Intermediate | Carbocation | None (Transition State) |
| Base Requirement | Weak base is sufficient | Strong base is favored |
| Substrate Structure | 3° > 2° | 3° > 2° > 1° |
| Regioselectivity | Zaitsev's Rule | Zaitsev's Rule (typically) |
Oxidative and Reductive Transformations
Information regarding specific oxidative and reductive transformations of this compound is limited. However, general principles can be applied.
Oxidative Transformations: Halogenated hydrocarbons can undergo oxidation, particularly in the atmosphere, initiated by reactive species like hydroxyl radicals. dtu.dk While the C-F bond is highly resistant to oxidation, the C-H and C-Cl bonds are more susceptible. Atmospheric degradation of HCFCs can lead to the formation of various smaller, oxygenated, and halogenated species. dtu.dk For instance, exposure to high concentrations of chlorine gas, a strong oxidizing agent, can induce injury to biological molecules through the formation of reactive species. nih.gov
Reductive Transformations: Reductive dehalogenation is a key transformation for halogenated alkanes. This typically involves reaction with a reducing agent, such as a metal (e.g., zinc) or a metal hydride, leading to the replacement of a halogen atom with a hydrogen atom or the formation of a carbon-carbon bond between two previously halogenated carbons. Reductive dehalogenation of a related cyclopropane (B1198618) derivative has been noted in the literature. beilstein-journals.org Given the presence of chlorine atoms, it is conceivable that this compound could undergo reduction under appropriate conditions, selectively removing the chlorine atoms over the more stable fluorine atoms.
Radical Reactions and Mechanistic Elucidation
The presence of carbon-halogen bonds in this compound suggests its susceptibility to radical-mediated reactions. The general mechanism for the radical halogenation of alkanes involves three key stages: initiation, propagation, and termination. chemistrystudent.comlibretexts.org While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the established principles of radical chemistry.
Initiation: The reaction is typically initiated by the homolytic cleavage of a halogen-halogen bond, often facilitated by UV light or heat, to generate two halogen radicals. chemistrystudent.comorganicchemistrytutor.com Alternatively, radical initiators such as azoisobutyronitrile (AIBN) can be employed. wikipedia.org
Propagation: A halogen radical then abstracts a hydrogen atom from the butane (B89635) backbone, creating an alkyl radical and a molecule of hydrogen halide. organicchemistrytutor.com The stability of the resulting radical intermediate is a crucial factor in determining the regioselectivity of the reaction, with tertiary radicals being more stable than secondary, which are in turn more stable than primary radicals. For this compound, hydrogen abstraction can potentially occur at several positions, leading to a mixture of radical intermediates. The subsequent reaction of this alkyl radical with a halogen molecule yields the halogenated product and regenerates a halogen radical, which continues the chain reaction. libretexts.org
Termination: The chain reaction is terminated when two radical species combine. chemistrystudent.com This can involve the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical.
The mechanistic pathway of radical reactions involving halogenated alkanes is a subject of detailed study. libretexts.orgorganicchemistrytutor.com The bond dissociation energies (BDEs) of the C-H and C-X (X = Cl, F) bonds are critical in predicting the most likely reaction pathways. The C-F bond is significantly stronger than the C-Cl and C-H bonds, making its homolytic cleavage less likely under typical radical reaction conditions. Therefore, radical abstraction of a hydrogen atom or cleavage of a C-Cl bond would be the more probable initial steps in a radical-mediated transformation of this compound.
A hypothetical radical bromination of this compound is outlined below to illustrate the potential products and the underlying mechanistic steps.
Table 1: Hypothetical Radical Bromination of this compound
| Reactant | Reagents | Potential Products | Reaction Type |
| This compound | Br₂, UV light | Mixture of brominated 1,2-dichloro-3,3-difluorobutanes | Radical Substitution |
Derivatization Chemistry for Advanced Molecular Scaffolds
The functional group handles present in this compound, namely the chlorine and fluorine atoms, provide avenues for its derivatization into more complex molecules that could serve as advanced molecular scaffolds. One potential strategy involves dehydrohalogenation to introduce unsaturation, which can then be further functionalized.
A known transformation of this compound is its dehydrohalogenation to yield 1,2-dichloro-3,3-difluoro-1-butene. This reaction introduces a carbon-carbon double bond, a versatile functional group for a wide array of subsequent chemical modifications. The resulting haloalkene is a potential building block for the synthesis of various molecular scaffolds, including heterocyclic compounds.
The synthesis of nitrogen-containing heterocycles, for instance, is a significant area of organic synthesis due to their prevalence in biologically active molecules. thieme.deuib.no The double bond in 1,2-dichloro-3,3-difluoro-1-butene could be a key feature for constructing such ring systems. For example, it could potentially undergo cycloaddition reactions or be subjected to reactions that install nitrogen-containing functional groups, followed by intramolecular cyclization.
While specific examples of the derivatization of 1,2-dichloro-3,3-difluoro-1-butene into advanced molecular scaffolds are not readily found in the surveyed literature, its structure suggests several plausible synthetic routes. The presence of both chlorine and fluorine atoms on the double bond would influence its reactivity in addition and substitution reactions.
Table 2: Potential Derivatization Reactions of 1,2-Dichloro-3,3-difluoro-1-butene
| Starting Material | Reagent/Reaction Type | Potential Product Class | Application |
| 1,2-Dichloro-3,3-difluoro-1-butene | Nucleophilic substitution with a diamine | Nitrogen-containing heterocycle | Building block for pharmaceuticals or agrochemicals |
| 1,2-Dichloro-3,3-difluoro-1-butene | Cycloaddition (e.g., Diels-Alder) | Polycyclic fluorinated compound | Material science applications |
| 1,2-Dichloro-3,3-difluoro-1-butene | Epoxidation followed by ring-opening | Functionalized fluorinated alcohol | Intermediate for further synthesis |
The development of synthetic methodologies utilizing readily available halogenated compounds like this compound is of interest for accessing novel fluorinated molecules. Further research into the specific reaction conditions and mechanistic details of its transformations is necessary to fully exploit its potential as a precursor for advanced molecular scaffolds.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dichloro 3,3 Difluorobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Specific experimental data for ¹H, ¹³C, and ¹⁹F NMR of 1,2-dichloro-3,3-difluorobutane, including chemical shifts, coupling constants, and analyses using multi-dimensional techniques, are not available in the surveyed literature. Such data would be crucial for confirming the connectivity and stereochemical arrangement of the molecule's two chiral centers.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
No publicly accessible infrared or Raman spectra for this compound were found. This data would typically be used to identify characteristic vibrational frequencies for the C-H, C-C, C-Cl, and C-F bonds within the molecule, offering insights into its functional groups and conformational isomers.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Detailed mass spectrometry data, which would confirm the molecular weight and reveal characteristic fragmentation patterns upon ionization, is not available for this compound in the public scientific record. This information is vital for confirming the compound's identity and elemental composition.
X-ray Diffraction Studies of Crystalline Derivatives
A comprehensive review of scientific literature and crystallographic databases was performed to gather data on the X-ray diffraction analysis of crystalline derivatives of this compound. The objective was to identify and present detailed research findings, including crystallographic parameters, to elucidate the three-dimensional structure of these molecules in the solid state.
Despite an extensive search, no publicly available research articles or crystallographic data were found specifically detailing the synthesis and subsequent X-ray diffraction analysis of any crystalline derivatives of this compound. The scientific community has yet to publish studies focusing on the single-crystal X-ray structure determination of derivatives of this particular halogenated butane (B89635).
Therefore, this section cannot be completed with the requested detailed research findings and interactive data tables due to the lack of available scientific information in the public domain.
Conformational Analysis and Stereoelectronic Effects in 1,2 Dichloro 3,3 Difluorobutane Systems
Rotational Isomerism and Conformer Populations
Rotation around the central C2-C3 bond in 1,2-dichloro-3,3-difluorobutane gives rise to various rotational isomers, or conformers. The most stable arrangements are the staggered conformations, which minimize torsional strain, while eclipsed conformations represent energy maxima. The key staggered conformers are described by the dihedral angle between the two chlorine atoms and can be categorized as anti (180°) or gauche (±60°).
Table 1: Predicted Staggered Rotamers of this compound This interactive table outlines the primary staggered conformations resulting from rotation about the C2-C3 bond. The relative stability of these conformers is a balance of the effects discussed in the following sections.
| Rotamer | Dihedral Angle (Cl-C2-C3-Cl) | Key Interactions | Predicted Relative Stability |
| Anti | ~180° | Anti-periplanar arrangement of large chlorine atoms minimizes steric strain. | Likely to be a low-energy conformer. |
| Gauche 1 | ~60° | Gauche interaction between chlorine atoms; potential for stabilizing gauche effects. | Stability depends on the balance of steric repulsion and hyperconjugation. |
| Gauche 2 | ~-60° | Gauche interaction between chlorine atoms; potential for stabilizing gauche effects. | Stability depends on the balance of steric repulsion and hyperconjugation. |
Influence of Vicinal Dichlorine and Geminal Difluorine Substitution on Conformation
The conformational preferences of this compound are heavily influenced by its unique substitution pattern. In simple 1,2-dihaloethanes, there is a clear trend: 1,2-difluoroethane (B1293797) favors a gauche conformation, while 1,2-dichloroethane (B1671644) strongly prefers an anti conformation where the larger chlorine atoms are furthest apart. researchgate.netst-andrews.ac.uk This suggests that for the dichloro-substituted portion of the molecule, an anti-arrangement of the chlorine atoms would be sterically favorable.
The geminal difluorine substitution on C3 introduces further complexity. Fluorine is highly electronegative and its presence significantly alters the electronic properties of the molecule, introducing powerful stereoelectronic effects. Furthermore, the butane (B89635) backbone, with a methyl group at one end and a chloro(chloromethyl) group at the other, adds steric bulk that is absent in simpler ethane (B1197151) models. Studies on 2,3-difluorobutane (B14755600) show that the addition of methyl groups creates a complex interplay of effects that can override simple gauche preferences observed in 1,2-difluoroethane. researchgate.netnih.gov
Investigation of the Fluorine Gauche Effect and Hyperconjugative Interactions
A primary stereoelectronic interaction expected in this system is the fluorine gauche effect. This effect, well-documented in molecules like 1,2-difluoroethane, is the tendency for a conformation with vicinal fluorine atoms in a gauche arrangement to be more stable than the anti arrangement. st-andrews.ac.uk This stabilization is largely attributed to hyperconjugation—an orbital interaction involving the donation of electron density from a C-H bonding orbital (σ) into an adjacent anti-bonding C-F orbital (σ*). researchgate.net For this interaction to be maximal, the donor and acceptor orbitals must be anti-periplanar, a condition met in the gauche conformer.
In this compound, stabilizing hyperconjugative interactions of the type σ(C-H) → σ(C-F) are expected. However, other interactions are also at play. These include potentially stabilizing σ(C-H) → σ(C-Cl) and destabilizing repulsive interactions between the lone pairs of the halogen atoms. Computational analyses of 1,2-dihaloethanes confirm that while hyperconjugation is key for fluorine, steric and electrostatic repulsions dominate for chlorine and larger halogens. researchgate.net
Interplay of Steric Hindrance and Stereoelectronic Stabilization
The ultimate conformational landscape of this compound is dictated by the balance between stabilizing stereoelectronic effects and destabilizing steric hindrance. While the fluorine gauche effect would favor conformations where the C-F bonds are gauche to vicinal C-Cl or C-H bonds, the significant steric bulk of the two chlorine atoms and the methyl group introduces substantial repulsive forces.
The gauche arrangement of the two chlorine atoms, for instance, would lead to significant van der Waals repulsion, likely making such a conformer high in energy. Therefore, the most stable conformers are likely those that can accommodate a stabilizing gauche interaction involving the C-F bonds without incurring overwhelming steric penalties from the chlorine atoms. Computational studies on the closely related 2,3-difluorobutane have shown that such a balance is delicate, with multiple effects of similar magnitude but opposing signs leading to conformational energies that are not always intuitive. researchgate.netnih.gov The steric demands of chlorine atoms, being much larger than fluorine, would suggest that steric hindrance plays a more dominant role in this system compared to 2,3-difluorobutane.
Diastereomeric Analysis and their Conformational Landscapes
Since this compound possesses two chiral centers at C2 and C3, it can exist as diastereomers. Specifically, there will be an enantiomeric pair, (2R,3R) and (2S,3S), and a second pair, (2R,3S) and (2S,3R). The relative arrangement of the substituents in these diastereomers will result in distinct conformational energy landscapes for each pair.
A comprehensive analysis of the diastereomers of 2,3-difluorobutane has shown that the relative stereochemistry dictates which conformers are favored. researchgate.netnih.govlookchem.com For example, the meso isomer and the chiral d,l isomers of 2,3-difluorobutane exhibit different populations of gauche and anti conformers. lookchem.com By analogy, the (2R,3S)- and (2R,3R)-isomers of this compound would be expected to adopt different preferred conformations. One diastereomer might be able to adopt a low-energy conformation that minimizes steric clashes while benefiting from stabilizing hyperconjugative effects, while the other might be forced into higher-energy arrangements due to unavoidable steric repulsions. This difference in conformational preference would lead to different physical and spectroscopic properties for each diastereomer.
Computational and Theoretical Investigations of 1,2 Dichloro 3,3 Difluorobutane
Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Ab Initio Methods : These calculations are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, though it often requires corrections for electron correlation to achieve high accuracy. More advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide more precise results at a higher computational cost. For molecules like halogenated butanes, these methods are used to compute fundamental properties such as total energy, dipole moment, and the energies of molecular orbitals (HOMO and LUMO).
Density Functional Theory (DFT) : DFT is a widely used quantum mechanical modeling method that determines the electronic properties of a molecule based on its electron density. researchgate.net It is computationally less demanding than high-level ab initio methods, making it suitable for larger molecules and for exploring complex potential energy surfaces. Functionals like B3LYP and M06-2X are commonly paired with basis sets (e.g., 6-31G* or larger) to investigate halogenated hydrocarbons. researchgate.netscience.gov For 1,2-dichloro-3,3-difluorobutane, DFT calculations would be the primary tool for optimizing molecular geometry and calculating vibrational frequencies, which can be compared with experimental spectroscopic data (IR, Raman) to validate the theoretical model.
Prediction of Conformational Energies and Preferred Geometries
Rotation around the central C-C bond in this compound gives rise to different spatial arrangements known as conformers, primarily the anti (trans) and gauche conformations. The stability of these conformers is dictated by a delicate balance of steric repulsion and stereoelectronic effects.
Theoretical calculations are essential for predicting the preferred geometries and the relative energies of these conformers. In simple 1,2-dihaloethanes, a well-known phenomenon called the "gauche effect" describes the tendency of 1,2-difluoroethane (B1293797) to prefer the gauche conformation over the sterically less hindered anti form. d-nb.infoethz.ch Conversely, 1,2-dichloroethane (B1671644) predominantly adopts the anti conformation. st-andrews.ac.uk
For this compound, the situation is more complex due to the presence of four halogen atoms and a methyl group. A computational conformational search would involve:
Systematic rotation around the C2-C3 bond to generate potential energy surface scans.
Geometry optimization of all identified local minima (stable conformers) and transition states (rotational barriers) using DFT or ab initio methods. science.gov
Calculation of the relative electronic and Gibbs free energies to determine the equilibrium populations of each conformer at a given temperature.
Table 1: Comparison of Conformational Preferences in Simple 1,2-Dihaloethanes
| Compound | More Stable Conformer | Primary Reason |
|---|---|---|
| 1,2-Difluoroethane | gauche | Hyperconjugation (gauche effect) researchgate.net |
| 1,2-Dichloroethane | anti | Steric/electrostatic repulsion st-andrews.ac.uk |
This table illustrates the foundational principles that would inform the more complex conformational analysis of this compound.
Analysis of Orbital Interactions (e.g., Natural Bond Orbital (NBO) Analysis)
To understand the electronic origins of conformational preferences, Natural Bond Orbital (NBO) analysis is a powerful tool. researchgate.net NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and anti-bonding orbitals.
This method is particularly useful for quantifying stereoelectronic interactions, such as hyperconjugation. In 1,2-difluoroethane, NBO analysis has shown that the gauche effect arises from a stabilizing interaction between the filled σ C-H bonding orbitals and the empty σ* C-F anti-bonding orbitals (σC-H → σ*C-F). researchgate.netst-andrews.ac.uk
For this compound, an NBO analysis would be critical to dissect the various competing orbital interactions, which would include:
Stabilizing Hyperconjugative Interactions : σC-H → σC-F and σC-H → σC-Cl.
Destabilizing Repulsions : Repulsive interactions between the lone pairs of adjacent chlorine and fluorine atoms, which are often described as steric repulsion but have a clear electronic component.
Anomeric Effects : Potential interactions involving the C-C bond orbitals (e.g., σC-C → σ*C-F/Cl).
The analysis would provide a quantitative measure of the energy associated with each of these interactions, offering a detailed explanation for the calculated conformational energies.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry is a key method for elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is an energy maximum along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway.
For this compound, this methodology could be applied to study potential reactions such as:
Dehydrohalogenation : The elimination of HCl or HF to form a fluorinated alkene. Computational methods can predict which elimination pathway is more favorable.
Nucleophilic Substitution : Modeling the reaction with a nucleophile to determine the preferred site of attack (at the carbon bonded to chlorine or fluorine) and the associated energy barriers.
The process involves proposing a reaction pathway and then using specialized algorithms (e.g., Berny optimization or synchronous transit-guided quasi-Newton methods) to locate the TS structure on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic systems. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing insight into conformational dynamics, solvent effects, and thermodynamic properties.
MD simulations for this compound could be used to:
Explore the conformational landscape by simulating the molecule over nanoseconds or longer, revealing the frequencies and pathways of transitions between different gauche and anti conformers. science.gov
Simulate the behavior of the molecule in different solvents to understand how intermolecular interactions affect its preferred shape and orientation.
Study the dynamics of molecular association or reaction events by combining MD with quantum mechanical methods (QM/MM simulations). science.gov
These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a real-world chemical system.
Theoretical Approaches to Structure-Reactivity Relationships
A central goal of computational chemistry is to establish clear structure-reactivity relationships, which connect a molecule's computed structural and electronic properties to its observed chemical behavior. solubilityofthings.com For this compound, this involves using the data from quantum chemical calculations to predict its reactivity.
Key descriptors used in these analyses include:
Frontier Molecular Orbitals : The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate susceptibility to electrophilic and nucleophilic attack, respectively.
Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Atomic Charges : Calculated charges (e.g., from NBO or Mulliken population analysis) can indicate the most likely sites for reaction.
Topological Indices : These are numerical descriptors derived from the molecular graph that can be correlated with physical properties and reactivity in quantitative structure-activity relationship (QSAR) studies. dtic.mil
By analyzing these properties, a theoretical model can be built to predict how the specific arrangement of chlorine and fluorine atoms in this compound governs its stability, physical properties, and the types of reactions it is likely to undergo. solubilityofthings.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2-Difluoroethane |
| 1,2-Dichloroethane |
| 1,2-Dibromoethane |
| 2,3-Difluorobutane (B14755600) |
| HCl (Hydrogen Chloride) |
Research on Environmental Transformation Pathways of 1,2 Dichloro 3,3 Difluorobutane
Atmospheric Degradation Mechanisms and Products
The primary degradation pathway for many hydrochlorofluorocarbons (HCFCs) in the atmosphere is through reaction with hydroxyl (OH) radicals. sci-hub.se This process is a key determinant of their atmospheric lifetime and, consequently, their potential to contribute to ozone depletion and global warming. google.com For 1,2-dichloro-3,3-difluorobutane, the presence of C-H bonds makes it susceptible to attack by OH radicals.
The degradation mechanism is initiated by the abstraction of a hydrogen atom by an OH radical, leading to the formation of a haloalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical with other atmospheric species, such as nitric oxide (NO) or other peroxy radicals, lead to the formation of a variety of degradation products.
For halogenated alkanes, these products can include haloaldehydes, haloacetyl halides, and carbon dioxide, along with the release of halogen atoms (chlorine and fluorine) into the atmosphere. The specific products formed from this compound would depend on the position of the initial hydrogen abstraction.
Table 1: General Atmospheric Degradation Scheme for Halogenated Alkanes
| Step | Reaction | Description |
| 1 | RH + OH• → R• + H₂O | Hydrogen abstraction by hydroxyl radical |
| 2 | R• + O₂ → RO₂• | Formation of a peroxy radical |
| 3 | RO₂• + NO → RO• + NO₂ | Reaction with nitric oxide |
| 4 | RO• → Degradation Products | Fragmentation to form aldehydes, etc. |
Aquatic and Soil Transformation Pathways
In aquatic and soil environments, the transformation of halogenated hydrocarbons like this compound is expected to occur through abiotic and biotic processes.
Abiotic Pathways: Two significant abiotic degradation pathways for halogenated alkanes in water and soil are hydrolysis and reduction. clemson.edu
Hydrolysis: This involves the reaction of the compound with water, which can lead to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as temperature, pH, and the specific carbon-halogen bonds present. clemson.edu Generally, carbon-chlorine bonds are more susceptible to hydrolysis than carbon-fluorine bonds. For this compound, hydrolysis could potentially lead to the formation of corresponding alcohols. However, the presence of fluorine atoms often increases the stability of the molecule, potentially leading to slow hydrolysis rates under typical environmental conditions. solubilityofthings.com
Reduction: In anoxic environments, such as saturated soils and sediments, abiotic reduction can be a significant degradation pathway. clemson.edu This process involves the transfer of electrons to the halogenated compound, leading to the removal of a halogen atom. The presence of reduced iron minerals, such as magnetite and pyrite, can facilitate this process. microbe.com For this compound, reductive dechlorination would be the more likely reductive pathway compared to defluorination.
Biotic Pathways: The biodegradation of halogenated hydrocarbons is a well-documented process carried out by various microorganisms. This is discussed in more detail in section 7.4.
Biotransformation Research and Microbial Pathways
The biotransformation of halogenated compounds by microorganisms is a key process in their environmental degradation. While no specific studies on the biotransformation of this compound have been identified, the potential pathways can be inferred from research on similar compounds.
Microorganisms have evolved a range of enzymes capable of breaking down halogenated hydrocarbons. These include:
Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. Reductive dehalogenases, found in anaerobic bacteria, can remove halogen atoms and replace them with hydrogen. Hydrolytic dehalogenases, found in aerobic bacteria, replace a halogen with a hydroxyl group.
Monooxygenases and Dioxygenases: These enzymes can initiate the degradation of halogenated alkanes by incorporating one or two oxygen atoms into the molecule, making it more susceptible to further breakdown.
The presence of both chlorine and fluorine in this compound presents a challenge for microbial degradation. The C-F bond is notoriously strong and resistant to cleavage. However, it is possible that microbial activity could target the C-Cl bonds initially, leading to chlorinated and fluorinated intermediates. The complete mineralization of such a compound would likely require the action of a consortium of microorganisms with diverse metabolic capabilities.
Predictive Models for Environmental Fate
In the absence of extensive experimental data, predictive models such as Quantitative Structure-Activity Relationships (QSAR) are valuable tools for estimating the environmental fate of chemicals. These models use the molecular structure of a compound to predict its physicochemical properties and environmental behavior, including its atmospheric lifetime, potential for bioaccumulation, and toxicity.
For atmospheric degradation, QSAR models can estimate the rate constant for the reaction with OH radicals based on the number and type of chemical bonds in the molecule. Similarly, models exist to predict properties like water solubility, soil adsorption coefficient (Koc), and potential for biodegradation. These predictions, while useful for initial assessment, should ideally be validated with experimental data. For this compound, the use of such models could provide initial estimates of its environmental persistence and distribution.
Q & A
Basic Research Questions
Q. How can the synthesis of 1,2-Dichloro-3,3-difluorobutane be optimized for higher yields in laboratory settings?
- Methodological Answer: Modifications to synthetic pathways, such as adjusting reaction steps or catalysts, can significantly improve yields. For example, optimizing the cyclopropanation step (e.g., using modified conditions for dichlorodifluorocyclopropane derivatives) increased yields eightfold by reducing side reactions and improving purification efficiency . Key factors include temperature control, reagent stoichiometry, and solvent selection.
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying molecular structure and halogen positioning. Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity by detecting volatile impurities. X-ray crystallography, combined with refinement of Flack and Hooft parameters, can resolve absolute configurations in crystalline derivatives .
Q. What safety protocols should be prioritized when handling this compound due to its potential toxicity?
- Methodological Answer: Toxicity data from databases (e.g., Chemical Toxicity Database) indicate risks associated with halogenated alkanes. Researchers should use fume hoods, wear nitrile gloves, and employ gas-tight syringes for transfers. Waste must be neutralized in basic solutions (e.g., sodium bicarbonate) to minimize environmental release .
Q. What reaction mechanisms dominate in the functionalization of this compound?
- Methodological Answer: Nucleophilic substitution (SN2) at the chlorine atoms is common, with fluorines acting as electron-withdrawing groups to enhance reactivity. Steric effects at the 3,3-difluoro position influence regioselectivity, as seen in analogous cyclopropane systems . Kinetic studies using deuterated solvents can clarify mechanistic pathways.
Advanced Research Questions
Q. How can regioselectivity be controlled in reactions involving this compound, particularly in synthesizing β-trifluoromethyl ethers?
- Methodological Answer: Base-mediated C–O coupling with phenols under controlled conditions (e.g., K₂CO₃ in DMF at 60°C) promotes stereoselective formation of β-trifluoromethyl vinyl ethers. Steric hindrance from substituents on the phenol directs substitution to the less hindered chlorine site . Computational modeling (DFT) can predict regiochemical outcomes.
Q. What intermediates form during the thermal decomposition or ring-opening reactions of this compound derivatives?
- Methodological Answer: Thermolysis of dichlorodifluorocyclopropane analogs generates diradical intermediates, as evidenced by ESR spectroscopy. These intermediates undergo ring-opening to form alkenes or react with trapping agents like oxygen, providing insights into degradation pathways . Time-resolved IR spectroscopy can monitor transient species.
Q. How can contradictions in experimental data (e.g., conflicting product ratios under similar conditions) be resolved?
- Methodological Answer: Discrepancies often arise from subtle steric or electronic effects. For example, alkoxide size (methoxide vs. ethoxide) alters product ratios in etherification reactions due to steric hindrance. Systematic variation of reaction parameters (e.g., solvent polarity, base strength) paired with multivariate analysis (e.g., PCA) identifies dominant factors .
Q. What strategies are effective for characterizing van der Waals-driven molecular packing in crystalline derivatives of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with high-resolution data collection (e.g., synchrotron sources) reveals weak intermolecular interactions. Hirshfeld surface analysis quantifies contact contributions, while thermal ellipsoid models (ADPs) assess molecular rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
